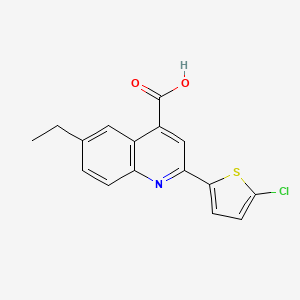

2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid

Description

2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a 5-chlorothiophene moiety at position 2, an ethyl group at position 6, and a carboxylic acid at position 3. Its molecular formula is C₁₆H₁₂ClNO₂S (MW: 317.79 g/mol).

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-6-ethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c1-2-9-3-4-12-10(7-9)11(16(19)20)8-13(18-12)14-5-6-15(17)21-14/h3-8H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXVIOMCROUJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at the 4-position undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is pivotal for modifying solubility and bioavailability in drug development.

Reaction Example :

| Alcohol (ROH) | Catalyst | Temperature | Yield (Reported) | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 85-90% | |

| Ethanol | HCl | 60°C | 78-82% |

The ethyl group at the 6-position and chlorothiophene at the 2-position remain inert under these conditions, preserving the core structure .

Oxidation and Decarboxylation

Controlled oxidation of the quinoline backbone or chlorothiophene moiety has been explored, though the ethyl group typically resists oxidation. Decarboxylation may occur under strong basic or thermal conditions, yielding 6-ethyl-2-(5-chlorothien-2-yl)quinoline.

Key Pathways :

-

Oxidation of Thiophene : Chlorothiophene can undergo electrophilic substitution (e.g., sulfonation) under strong acidic conditions, though direct oxidation to sulfone derivatives is less common.

-

Decarboxylation :

| Condition | Reagent | Product | Yield (Reported) | Source |

|---|---|---|---|---|

| KMnO₄, NaOH, 40°C | Oxidative | Quinoline-2,4-dicarboxylic acid (analogue) | 81% | |

| Cs₂CO₃, CuI, 80°C | Decarboxylation | Deoxygenated quinoline | 77% |

Nucleophilic Aromatic Substitution (NAS)

The chlorothiophene group participates in NAS reactions, particularly with amines or thiols, enabling functionalization at the 5-position.

Example Reaction :

| Nucleophile | Solvent | Temperature | Yield (Analogous) | Source |

|---|---|---|---|---|

| Aniline | DMF | 100°C | 65% | |

| Sodium thiolate | Ethanol | 70°C | 58% |

The reaction rate is enhanced by electron-withdrawing effects of the quinoline ring and chloro substituent .

Metal-Catalyzed Coupling Reactions

The chlorothiophene and quinoline groups enable participation in cross-coupling reactions (e.g., Suzuki, Heck) for constructing complex architectures.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoline core with a 5-chlorothienyl substituent and an ethyl group, which contributes to its unique chemical behavior and biological activity. The molecular formula is with a molecular weight of approximately 250.69 g/mol.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including 2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid, exhibit notable antibacterial properties. A study demonstrated that certain quinoline derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their function.

Antitubercular Activity

Recent investigations have highlighted the potential of quinoline-based compounds in combating Mycobacterium tuberculosis. Some derivatives have shown efficacy against both replicating and non-replicating forms of the bacterium, indicating their potential as therapeutic agents in treating tuberculosis .

Anti-inflammatory Properties

There is ongoing research into the anti-inflammatory effects of quinoline derivatives. The mechanism involves the modulation of inflammatory pathways through the inhibition of specific enzymes and receptors . This suggests that this compound could be explored for its therapeutic benefits in inflammatory diseases.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are being studied for their potential applications in catalysis and materials science. The ability to form stable complexes can enhance the properties of materials used in electronic devices and sensors .

Materials Science

Organic Semiconductors

Due to its unique electronic properties, this compound is being investigated for use in organic semiconductors. These materials are crucial for developing light-emitting diodes (LEDs) and photovoltaic cells, where efficient charge transport is essential .

Advanced Coatings

The compound's chemical stability and interaction with various substrates make it suitable for developing advanced coatings that require durability and resistance to environmental factors.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several quinoline derivatives, including this compound, which were tested against multiple bacterial strains using the agar diffusion method. Results indicated that compounds with higher lipophilicity exhibited stronger antibacterial activity. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 64 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ampicillin .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 |

| Derivative X | Escherichia coli | 128 |

| Derivative Y | Pseudomonas aeruginosa | >256 |

Case Study 2: Tuberculosis Inhibition

In a study focusing on new arylated quinoline carboxylic acids, several derivatives were screened for their activity against Mycobacterium tuberculosis. Compounds were evaluated using high-capacity screening methods, revealing promising results for several derivatives, indicating their potential as novel antitubercular agents .

| Compound | Activity Against M. tuberculosis | Assay Type |

|---|---|---|

| Compound A | Active | MABA |

| Compound B | Active | LORA |

| Compound C | Inactive | MABA |

Mechanism of Action

The mechanism of action of 2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in target cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Similarities

The compound belongs to a family of quinoline-4-carboxylic acids with thiophene and alkyl/aryl substituents. Key analogs include:

Analog 1 : 2-(5-Chlorothiophen-2-yl)-6-methylquinoline-4-carboxylic Acid

- CAS : 492442-28-1

- Molecular Formula: C₁₅H₁₀ClNO₂S (MW: 303.76 g/mol)

- Substituents : Methyl group at position 6 (vs. ethyl in the target compound).

- Properties : Higher hydrophobicity (logP) compared to the ethyl variant due to reduced alkyl chain length. Available at 97% purity from suppliers like Crysdot LLC .

Analog 2 : 2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic Acid

- CAS : 1405577-41-4

- Molecular Formula: C₁₅H₉ClFNO₂S (MW: 321.75 g/mol)

- Substituents : Fluorine at position 8 and methyl at position 5.

- Marketed by EOS Med Chem for medicinal chemistry research .

Analog 3 : 6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic Acid

- Substituents : Chlorine at position 6 and ethyl group on the thiophene ring.

- Properties: The ethyl-thiophene substitution may alter steric interactions compared to the target compound’s ethyl-quinoline substitution .

Physicochemical and Pharmacological Insights

Research Findings and Gaps

- Market Status : The discontinuation of the target compound highlights a need for further optimization or alternative synthesis strategies .

Biological Activity

The compound 2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an antimalarial agent, its effects on Mycobacterium tuberculosis, and other relevant pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is . The structure includes a quinoline ring substituted with a chlorothiophene and an ethyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 302.79 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| Hazard Classification | Irritant |

Antimalarial Activity

Recent studies have indicated that compounds related to quinoline-4-carboxylic acids exhibit significant antimalarial properties. For instance, derivatives of quinoline have shown potent activity against Plasmodium falciparum, the causative agent of malaria.

In a study focusing on quinoline derivatives, it was reported that certain compounds demonstrated low nanomolar potency against P. falciparum with favorable pharmacokinetic profiles. The mechanism of action often involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite .

Antitubercular Activity

Another significant aspect of this compound is its activity against Mycobacterium tuberculosis. Research has shown that modifications in the quinoline structure can enhance its inhibitory effects against both replicating and non-replicating strains of Mtb.

In vitro studies demonstrated that specific derivatives exhibited substantial inhibitory concentrations (IC50 values) against Mtb, indicating potential as a therapeutic agent for tuberculosis . The introduction of halogen groups in particular positions of the quinoline ring has been linked to increased efficacy against Mtb.

Other Pharmacological Activities

Beyond antimalarial and antitubercular activities, quinoline derivatives have been explored for various other biological effects, including:

- Anticancer Properties : Some studies suggest that quinoline derivatives can inhibit tumor cell proliferation and induce apoptosis by targeting histone deacetylase (HDAC) enzymes .

- Antimicrobial Activity : Quinoline compounds have shown effectiveness against various bacterial strains, suggesting broad-spectrum antimicrobial potential.

- Anti-inflammatory Effects : Certain derivatives may possess anti-inflammatory properties, contributing to their therapeutic versatility.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of quinoline derivatives in treating infectious diseases:

- Antimalarial Screening : A series of quinoline derivatives were screened for their antimalarial activity, leading to the identification of several candidates with low nanomolar potency against P. falciparum .

- Tuberculosis Inhibition : A study focused on arylated quinoline carboxylic acids revealed two compounds with exceptional activity against Mtb, showcasing the importance of structural modifications in enhancing efficacy .

- HDAC Inhibition : Research into hydroxamic acid derivatives has indicated that certain quinoline structures can effectively inhibit HDAC enzymes, contributing to their anticancer potential .

Table 2: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach is the Gould–Jacob quinoline synthesis , where a substituted aniline undergoes condensation with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form the quinoline core . For the thienyl substituent, Suzuki-Miyaura cross-coupling is employed, using palladium catalysts to attach the 5-chlorothiophene moiety to the quinoline scaffold . Key factors affecting yield include:

- Temperature : Elevated temperatures (>100°C) improve cyclization efficiency but may degrade sensitive functional groups.

- Catalyst loading : Pd(PPh₃)₄ at 5 mol% optimizes coupling reactions while minimizing side products.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .

Q. How is the structural identity of this compound validated, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group at C6, chlorothienyl at C2) via characteristic splitting patterns (e.g., singlet for quinoline C4-carboxylic acid) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₆H₁₃ClNO₂S) with <2 ppm error .

- X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the quinoline-thienyl system, critical for bioactivity .

Q. What known biological activities are associated with this compound, and what assays are used to evaluate them?

- Methodological Answer : The compound is a Factor Xa inhibitor with anticoagulant properties, validated via:

- Enzyme inhibition assays : IC₅₀ values measured using chromogenic substrates (e.g., S-2222) in human plasma .

- Crystallographic studies : Binding interactions with Factor Xa’s active site (e.g., hydrogen bonding with Tyr228) guide structure-activity relationships (SAR) .

Reported IC₅₀ ranges from 0.5–5 nM, depending on assay conditions (pH, temperature) .

Advanced Research Questions

Q. How do electronic effects of the chlorothienyl and ethyl groups influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing chlorine on the thienyl ring increases electrophilicity at C2, favoring nucleophilic attack (e.g., hydrolysis or amidation of the carboxylic acid group). The ethyl group at C6 exerts steric hindrance, slowing reactions at adjacent positions. Computational studies (DFT) reveal:

Q. What computational strategies are employed to predict binding affinity and selectivity for Factor Xa versus other serine proteases?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used to model interactions:

- Docking : Prioritizes poses with salt bridges to Arg125 and hydrophobic contacts with Trp215 in Factor Xa .

- Free-energy perturbation (FEP) : Quantifies selectivity over thrombin (ΔΔG > 3 kcal/mol) by comparing ligand desolvation penalties .

Validation includes correlation with experimental Ki values (R² > 0.85) .

Q. How can contradictory bioactivity data across studies be resolved, particularly regarding IC₅₀ variability?

- Methodological Answer : Discrepancies often arise from:

- Assay conditions : Plasma protein binding (e.g., albumin) reduces free drug concentration, artificially elevating IC₅₀. Standardize using buffer systems with ≤0.1% BSA .

- Compound purity : HPLC-UV (λ = 254 nm) confirms >98% purity; impurities >2% (e.g., dechlorinated byproducts) can skew results .

- Enzyme source : Recombinant human Factor Xa vs. bovine-derived enzyme may differ in catalytic efficiency. Use commercial kits with validated human enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.